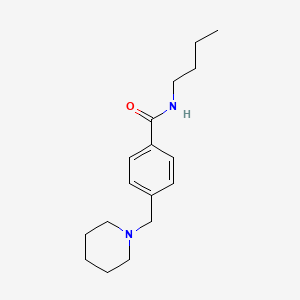
N-butyl-4-(1-piperidinylmethyl)benzamide
Overview
Description
N-butyl-4-(1-piperidinylmethyl)benzamide is a useful research compound. Its molecular formula is C17H26N2O and its molecular weight is 274.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.204513457 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-butyl-4-(1-piperidinylmethyl)benzamide is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes in the transcription and expression of target genes .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . It promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .
Pharmacokinetics
The design and synthesis of this compound were guided by bioisosterism and pharmacokinetic parameters , suggesting that these factors were considered to optimize its ADME properties and bioavailability.
Result of Action
The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of the downstream target gene p21 and upregulates the expression of cleaved caspase-3 . These actions promote apoptosis in tumor cells .
Action Environment
The action of this compound is influenced by the hypoxic environment around the tumor tissue . Hypoxia can increase the expression of HIF, which is beneficial for the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can also promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
Biochemical Analysis
Biochemical Properties
N-butyl-4-(1-piperidinylmethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hypoxia-inducible factor 1 (HIF-1) pathways, particularly influencing the expression of HIF-1α protein and downstream target genes such as p21 . These interactions are crucial as they can promote tumor cell apoptosis by upregulating cleaved caspase-3 .
Cellular Effects
This compound affects various types of cells and cellular processes. In HepG2 cells, it has demonstrated significant inhibitory bioactivity, with IC50 values of 0.12 and 0.13 μM . This compound influences cell function by inducing the expression of HIF-1α protein, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The upregulation of p21 and cleaved caspase-3 promotes apoptosis in tumor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. It induces the expression of HIF-1α protein, which dissociates c-Myc from the p21 promoter, leading to the upregulation of p21 expression . Additionally, phosphorylated HIF-1α interacts with p53, promoting p53-mediated apoptosis . These interactions highlight the compound’s role in modulating gene expression and promoting apoptosis in tumor cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can induce apoptosis in tumor cells over extended periods, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to promote apoptosis in tumor cells without significant adverse effects. At higher doses, toxic effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on the HIF-1 pathway is particularly noteworthy, as it affects glycolysis and other metabolic processes in tumor cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes .
Properties
IUPAC Name |
N-butyl-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-3-11-18-17(20)16-9-7-15(8-10-16)14-19-12-5-4-6-13-19/h7-10H,2-6,11-14H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMVFKPWSCJACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-cyclopropyl-4-(cyclopropylamino)-13-(difluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B4825728.png)
![N-benzyl-4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4825742.png)
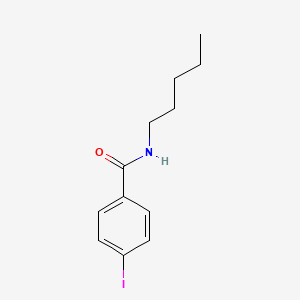
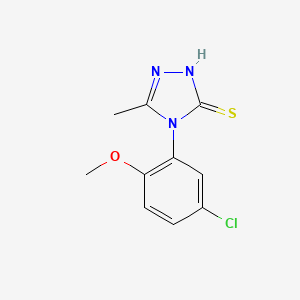
![4-tert-butyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B4825768.png)
![N-(3-acetylphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4825778.png)
![methyl [(5E)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4825781.png)
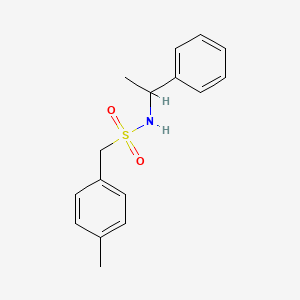
![3-(1,3-benzodioxol-5-yl)-N~5~-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4825788.png)
![5-(3-phenoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4825797.png)
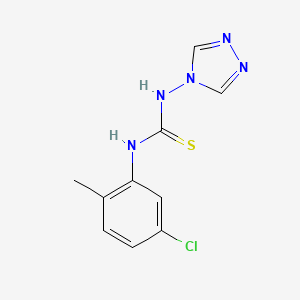
![N-[3-(acetylamino)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B4825814.png)
![ethyl 4-({5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B4825821.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B4825824.png)
